
1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione” is a compound that belongs to the class of pyrrolidine derivatives . Pyrrolidines are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves various methods. One efficient method for the N-heterocyclization of primary amines with diols has been developed, which is catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives have been synthesized in good to excellent yields using various methods . For instance, a chiral amine-derived iridacycle complex catalyzes a highly economical borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines .Aplicaciones Científicas De Investigación
Chemical Synthesis
Pyrrolidine-2,4-diones, closely related to 1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione, are synthesized from α-amino acid esters. These compounds can be acylated, forming 3-acyltetramic acids which are significant in various chemical syntheses (Jones et al., 1990).
Multicomponent Synthesis
A multicomponent synthesis approach to create 3,4-disubstituted N-aminopyrrolidine-2,5-diones, which are structurally related, has been explored. This method provides a diastereoselective synthesis with good yields (Adib et al., 2011).
Photoluminescent Materials
Studies have been conducted on the synthesis of π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units, which show promising applications in photoluminescent materials. These compounds, due to their structural features, are suitable for electronic applications (Beyerlein & Tieke, 2000).
Luminescent Polymers
Research on polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, similar in structure to the compound , shows they have distinct optical and electrochemical properties. These polymers are being explored for their strong fluorescence and potential in various technological applications (Zhang & Tieke, 2008).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. These studies are crucial in exploring new therapeutic agents (Patel et al., 2010).
Peptide Analogues Synthesis
Research has been done on the synthesis of dipeptide analogues containing pyrrolin-2-ones, which are structurally similar to the compound . These studies focus on understanding peptide structures and functions (Hosseini et al., 2006).
Direcciones Futuras
Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . This suggests that “1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione” and similar compounds may have potential applications in future drug development.
Propiedades
IUPAC Name |
3-(4-methoxyanilino)-1-propan-2-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)16-13(17)8-12(14(16)18)15-10-4-6-11(19-3)7-5-10/h4-7,9,12,15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSXPSAJGMIJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


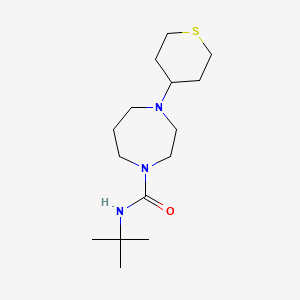
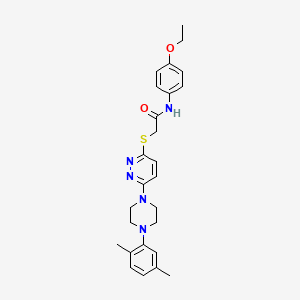
![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2651766.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine](/img/structure/B2651768.png)
![2-[(4-chlorophenyl)formamido]-N-[cyano(thiophen-3-yl)methyl]propanamide](/img/structure/B2651770.png)
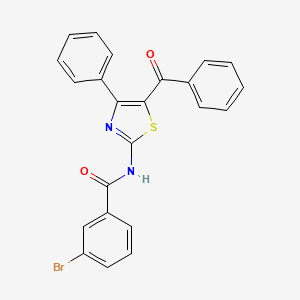
![1-(4-chlorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2651773.png)
![4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2651778.png)
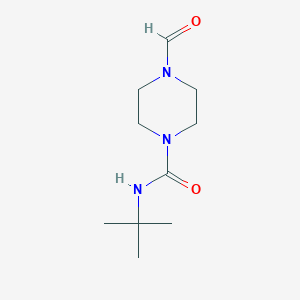
![2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol](/img/structure/B2651781.png)
![Tert-butyl (1R,5S)-6-[(2-chloropyrimidin-4-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2651782.png)
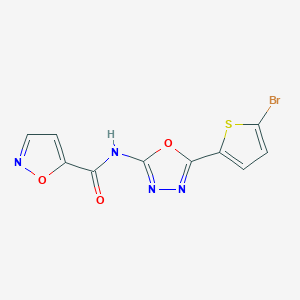
![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2651784.png)